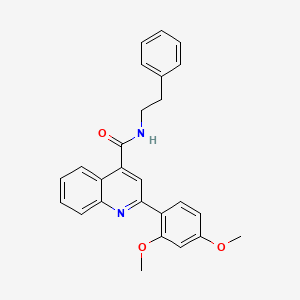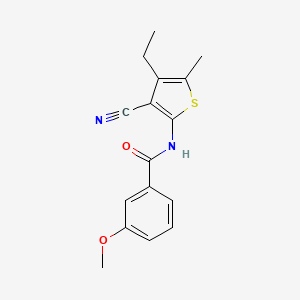
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano, ethyl, and methyl groups, and a benzamide moiety with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes nitration to introduce the cyano group. Subsequent alkylation reactions introduce the ethyl and methyl groups. The final step involves the coupling of the substituted thiophene with 3-methoxybenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-fluorobenzamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-4-13-10(2)21-16(14(13)9-17)18-15(19)11-6-5-7-12(8-11)20-3/h5-8H,4H2,1-3H3,(H,18,19) |
Clave InChI |
UKBNEINLOKMECL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


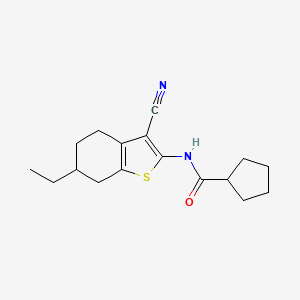
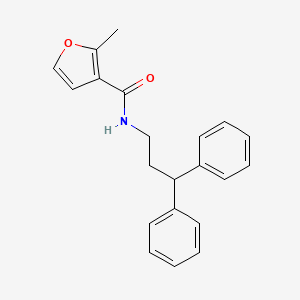
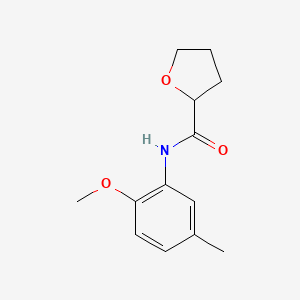
![2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976062.png)
![4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)

![N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B10976081.png)
![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
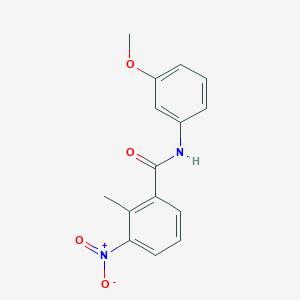
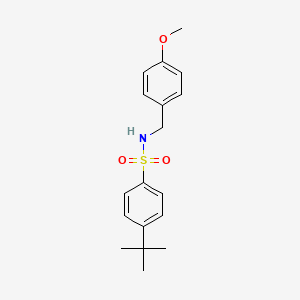
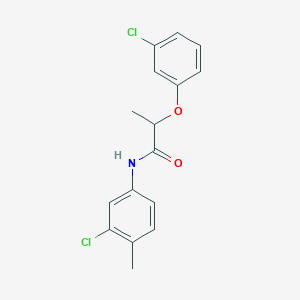
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
